![molecular formula C22H18ClFN4S B2844476 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 384799-96-6](/img/structure/B2844476.png)
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thienopyrimidines and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
A series of thieno[3,2-d]pyrimidines, incorporating a piperazine unit similar to the chemical structure , have been designed and synthesized with the intention of targeting protein tyrosine kinase activity, which is a crucial mechanism in cancer pathophysiology. These compounds, including derivatives of thieno[2,3-d]pyrimidine, exhibit potential as anticancer agents through the inhibition of kinase activity, highlighting their therapeutic value in cancer treatment strategies (H. Min, 2012).
Tyrosine Kinase Inhibitors for Cancer Treatment
The compound PD0205520, structurally related to 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, has been explored for its role as an inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), offering a promising avenue for cancer therapy. The synthesis of isotopically labeled versions of this compound supports its investigation in drug absorption, distribution, metabolism, and excretion (ADME) studies, critical for understanding its pharmacokinetic properties and efficacy in cancer treatment (Yinsheng Zhang, Yun Huang, Che C. Huang, 2005).
VEGFR3 Inhibition for Metastatic Breast Cancer
Derivatives of thieno[2,3-d]pyrimidine have been identified as selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating significant potential in the treatment of metastatic triple-negative breast cancer. These compounds, including those bearing piperazine units, have shown efficacy in inhibiting cell proliferation and migration, inducing apoptosis, and inhibiting breast cancer growth in vivo through the suppression of the VEGFR3 signaling pathway (Yang Li et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety have been found to interact with theD4 dopamine receptor . The D4 dopamine receptor plays a crucial role in the brain’s reward system and is involved in various neurological and psychiatric conditions .
Mode of Action
Compounds with a similar structure, such as those containing a piperazine moiety, are known to interact with their targets (like the d4 dopamine receptor) by binding to the receptor and modulating its activity . This can result in changes in the signaling pathways associated with the receptor, leading to various physiological effects.
Pharmacokinetics
Compounds containing a piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance
Eigenschaften
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4S/c23-16-2-1-3-18(12-16)27-8-10-28(11-9-27)21-20-19(13-29-22(20)26-14-25-21)15-4-6-17(24)7-5-15/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIOIMFPODZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.